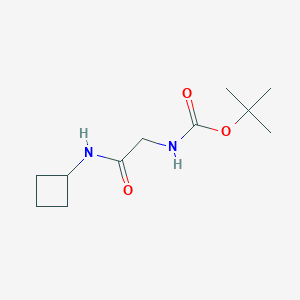

N-(2-Boc-aminoacetyl)cyclobutylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(cyclobutylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-9(14)13-8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCICCMSOKHHGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Boc Aminoacetyl Cyclobutylamine and Analogues

Strategies for Amine Protection and Deprotection with the Boc Group

The strategic application of the Boc group involves two critical phases: its introduction to protect an amine (protection) and its subsequent removal to liberate the amine (deprotection). Efficient execution of both steps is fundamental in multi-step syntheses, particularly in peptide chemistry and the creation of complex molecules with multiple functional groups. researchgate.net

Formation of N-Boc-Aminoacyl Precursors

The formation of N-Boc-aminoacyl precursors, the foundational step for synthesizing molecules like N-(2-Boc-aminoacetyl)cyclobutylamine, involves the reaction of an amino group with a Boc-donating reagent. The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.org

Chemoselectivity is a paramount concern when protecting molecules that contain multiple reactive sites. The objective is to exclusively protect the target amine group without inducing reactions at other functionalities, such as hydroxyl groups or secondary amines. researchgate.net Various protocols have been developed to achieve high chemoselectivity in N-Boc protection.

A simple, environmentally friendly, and efficient method involves the N-tert-butyloxycarbonylation of amines using (Boc)₂O in water or a water-acetone mixture without a catalyst. nih.gov This approach yields the desired N-Boc products in high yields and on short reaction times, avoiding side reactions like the formation of isocyanates or ureas. nih.gov The chemoselectivity of this method is demonstrated in the protection of aminophenols, where only the amino group reacts. nih.gov

For more complex substrates, catalytic systems are employed to enhance selectivity and reaction rates. Organocatalysts such as guanidine (B92328) hydrochloride and thiourea (B124793) have been shown to facilitate mono-N-Boc protection of structurally diverse amines, including the selective protection of diamines. researchgate.net Another effective approach utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which promotes the reaction through hydrogen bond formation. organic-chemistry.orgresearchgate.net These methods are valued for their mild conditions and the absence of metal catalysts. researchgate.net

| Catalyst/Reagent System | Solvent | Key Features |

|---|---|---|

| (Boc)₂O (Catalyst-free) | Water / Water-Acetone | Eco-friendly; high chemoselectivity for amines over hydroxyl groups; no side product formation. nih.gov |

| (Boc)₂O / Guanidine Hydrochloride | Ethanol | Efficient organocatalytic method; allows for selective mono-N-Boc protection of diamines. researchgate.net |

| (Boc)₂O / Thiourea | - | Mild, acid- and metal-free process relying on carbonyl activation via hydrogen bonding. researchgate.net |

| (Boc)₂O / HFIP | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP acts as both solvent and catalyst; readily recycled; avoids oxazolidinone formation from α-amino alcohols. organic-chemistry.org |

| (Boc)₂O / Iodine | Solvent-free | Practical protocol using a catalytic amount of iodine at ambient temperature. organic-chemistry.org |

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is the most widely used reagent for introducing the Boc protecting group. highfine.com Its application is central to peptide synthesis and the functionalization of amino acids. researchgate.nethighfine.com

The primary application of this reaction is in solid-phase peptide synthesis (SPPS), where the N-terminus of an amino acid must be temporarily blocked to allow for the controlled formation of a peptide bond with the carboxyl group of another amino acid. biosynth.com The Boc group's stability to a variety of reagents, except for strong acids, makes it an ideal choice for this role. organic-chemistry.org

Boc Deprotection Mechanisms and Conditions

The removal of the Boc group is as critical as its installation. The lability of the Boc group under acidic conditions allows for its selective cleavage at the desired stage of a synthesis.

The deprotection of a Boc-protected amine is typically achieved through acid-mediated hydrolysis of the carbamate (B1207046). fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, or hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297) are commonly used. fishersci.co.uknih.gov

The mechanism for acid-mediated cleavage begins with the protonation of the carbonyl oxygen of the Boc group by the acid. commonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. The key step is the subsequent loss of the stable tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate. commonorganicchemistry.com This tert-butyl cation can be trapped by nucleophiles or deprotonate to form isobutylene (B52900) gas. highfine.comcommonorganicchemistry.com The resulting carbamic acid is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and the free amine. commonorganicchemistry.com Under the acidic reaction conditions, the liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). fishersci.co.ukcommonorganicchemistry.com

| Reagent | Typical Conditions | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) at room temperature. fishersci.co.ukpeptide.com | Fast and efficient; volatile reagents are easily removed under vacuum. fishersci.co.uk | Harsh acidity can cleave other acid-sensitive groups; potential for t-butylation of sensitive residues (e.g., Tryptophan). organic-chemistry.org |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane, Ethyl Acetate, or Methanol (B129727) at room temperature. fishersci.co.uknih.gov | Common and inexpensive reagent; provides the amine as a stable hydrochloride salt. | Dioxane is a hazardous solvent; may not be suitable for substrates with acid-labile functionalities. stackexchange.com |

| Oxalyl Chloride / Methanol | 3 equivalents of (COCl)₂ in Methanol at room temperature. nih.gov | Very mild conditions; effective for substrates with electron-withdrawing groups. nih.gov | Generates HCl in situ; requires careful handling of oxalyl chloride. nih.gov |

| Bismuth(III) Trichloride | BiCl₃ in Acetonitrile (B52724)/Water at 55°C. researchgate.net | High chemoselectivity; does not affect other acid-labile groups like tert-butyl esters. researchgate.net | Requires heating and use of a metal catalyst. researchgate.net |

In the synthesis of complex molecules that possess multiple functional groups, several different protecting groups may be required. An orthogonal protecting group strategy is one in which each type of protecting group can be removed under a specific set of conditions without affecting the others. biosynth.compeptide.com This principle is crucial for achieving selective deprotection and modification at various stages of a synthesis. nih.gov

The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl and Fmoc/tBu schemes. biosynth.compeptide.com

Fmoc/tBu Strategy: This is a truly orthogonal system. The N-α amine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected with acid-labile groups like tert-butyl (tBu). peptide.comresearchgate.net The Fmoc group can be removed with a base (e.g., piperidine) without affecting the tBu groups, and the tBu groups can be removed with an acid (e.g., TFA) without affecting the Fmoc group (if present). researchgate.net

Boc/Bzl Strategy: This strategy is considered "quasi-orthogonal" or selectively labile rather than truly orthogonal. biosynth.com Both the N-α Boc group and side-chain benzyl (B1604629) (Bzl)-based groups are removed by acid. peptide.com However, their lability to acid strength differs significantly. The Boc group is cleaved by moderate acids like TFA, whereas the Bzl groups require much stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF), for removal. peptide.com This differential lability allows for the selective removal of the N-α Boc group at each coupling step while the side-chain Bzl groups remain intact until the final deprotection step. peptide.comresearchgate.net

| Strategy | N-α Protection | Side-Chain Protection | N-α Cleavage Condition | Side-Chain Cleavage Condition | Orthogonality Type |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt (Acid-labile) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Orthogonal biosynth.compeptide.com |

| Boc/Bzl | Boc (Acid-labile) | Bzl, Cbz (Strong acid-labile) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal / Selective Lability biosynth.compeptide.comresearchgate.net |

Alternative Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. semanticscholar.org The standard method for Boc deprotection involves strong acids such as neat trifluoroacetic acid (TFA) or a solution of TFA in dichloromethane (DCM). fishersci.co.uknih.gov However, for substrates containing other acid-labile functional groups, these harsh conditions can lead to undesired side reactions and product degradation. rsc.orgrsc.org Consequently, a range of alternative, milder deprotection methodologies have been developed.

These alternative methods often aim to preserve the integrity of sensitive functional groups elsewhere in the molecule. researchgate.net Milder acidic conditions can be achieved using reagents like hydrochloric acid (HCl) in organic solvents such as dioxane, methanol, or ethyl acetate. rsc.orgreddit.com These conditions can effectively cleave the Boc group, sometimes providing the product as a crystalline HCl salt, which can simplify isolation. reddit.com Other reported acidic methods include the use of aqueous phosphoric acid or sulfuric acid in tert-butyl acetate. rsc.org

Non-acidic or neutral deprotection conditions offer another layer of selectivity. One notable method employs oxalyl chloride in methanol, which facilitates Boc removal at room temperature in high yields for a diverse set of substrates, including those with acid-sensitive functionalities. rsc.orgrsc.org Other neutral approaches include the use of silica (B1680970) gel in refluxing toluene (B28343) or simply heating in boiling water. semanticscholar.orgrsc.org The water-mediated, catalyst-free method is particularly attractive from a green chemistry perspective, proceeding via a proposed geminal diol intermediate to release the deprotected amine, carbon dioxide, and tert-butanol (B103910). semanticscholar.org

| Reagent/Condition | Solvent | Typical Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Fast and effective; widely used standard. | fishersci.co.uknih.gov |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 0°C to Room Temperature | Milder than TFA; can yield crystalline HCl salts. | rsc.orgreddit.comresearchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | Mild, non-acidic conditions; high yields and good functional group tolerance. | rsc.orgrsc.org |

| Silica Gel | Toluene | Reflux | Neutral conditions; suitable for thermally stable compounds. | rsc.org |

| Water | Water | Reflux (100°C) | Catalyst-free, environmentally friendly ("green") conditions. | semanticscholar.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Lewis acid catalysis; avoids strong protic acids. | fishersci.co.uk |

Amide Bond Formation Protocols for Cyclobutylamine (B51885) Conjugation

The formation of the amide bond between Boc-aminoacetic acid and cyclobutylamine is the central transformation in synthesizing the target compound. This reaction, while conceptually a straightforward condensation, is often complicated by factors such as the steric hindrance of the amine and the potential for side reactions. chimia.chrsc.org

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. Therefore, the reaction is almost universally mediated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. wikipedia.orgkhanacademy.org The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgkhanacademy.org This intermediate can then be attacked by the amine (cyclobutylamine in this case) to yield the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org

However, the O-acylisourea intermediate is unstable and can undergo side reactions. wikipedia.org A common undesired pathway is an intramolecular rearrangement to form a stable N-acylurea, which halts the desired reaction. wikipedia.orgnih.gov Another possibility is the reaction of the O-acylisourea with a second molecule of the carboxylic acid to form an acid anhydride, which can then react with the amine to form the amide. wikipedia.org To suppress these side reactions and minimize potential racemization at the α-carbon of the amino acid, additives are often used. hepatochem.com

The choice of coupling reagent and any accompanying additives is critical for a successful and efficient amide bond formation, particularly when dealing with sterically hindered amines like cyclobutylamine. chimia.chrsc.org

Carbodiimides : Reagents like DCC and Diisopropylcarbodiimide (DIC) are effective activators. hepatochem.com EDC is a water-soluble carbodiimide, which can be advantageous for certain applications and simplifies the removal of the urea byproduct during aqueous workup. iris-biotech.deresearchgate.net

Phosphonium and Aminium (Uronium) Salts : These reagents represent an improvement over carbodiimides for challenging couplings, offering faster reaction times and reduced side reactions. hepatochem.com

Phosphonium Salts : PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a common example that generates reactive OBt esters.

Aminium/Uronium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient reagents. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is noted for its high reactivity and stability, making it a preferred choice in many modern applications. iris-biotech.deresearchgate.net

Additives : To prevent racemization and improve efficiency, additives are often included. The most common are 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate (in carbodiimide reactions) or are part of the phosphonium/aminium salt structure, forming activated esters (OBt or OAt esters) that are more stable than the initial intermediate but still highly reactive towards amines. HOAt is generally considered more effective than HOBt at suppressing racemization.

| Reagent Class | Examples | Mechanism/Active Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Cost-effective, widely used. EDC is water-soluble. | wikipedia.orghepatochem.comiris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt active esters | High efficiency, reduced racemization. | |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | OAt, OBt, or Oxyma active esters | Very fast reactions, suitable for hindered substrates, low racemization. | iris-biotech.deresearchgate.net |

Achieving high yield and purity requires careful optimization of several reaction parameters beyond the choice of coupling reagent.

Solvent : Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solubilize reactants and stabilize charged intermediates.

Temperature : Most amide coupling reactions are run at room temperature. However, adjusting the temperature can influence the reaction rate. While higher temperatures can speed up the reaction, they may also increase the rate of side reactions.

Concentration : Optimizing the concentration of reactants can be crucial. Higher concentrations may lead to faster reactions but can also promote side reactions.

Stoichiometry and Base : A tertiary amine base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acid released during the reaction and to ensure the amine nucleophile is in its free base form. researchgate.net

Purification : After the reaction, purification is necessary to remove the coupling byproducts and any unreacted starting materials. This is typically achieved through aqueous workup followed by column chromatography. For EDC-mediated couplings, the water-soluble urea byproduct can often be removed by simple extraction. researchgate.net

Machine learning models are also emerging as tools to predict the success of amide coupling reactions and recommend optimal conditions, potentially reducing the number of experimental trials needed for optimization. chemrxiv.orgdigitellinc.com

Synthetic Routes to Substituted Cyclobutylamines

The cyclobutane (B1203170) ring is a structural motif found in numerous natural products and pharmacologically active compounds. kib.ac.cnnih.govchemistryviews.org Its synthesis can be challenging due to the inherent ring strain. calstate.edu

Two of the most powerful and widely used strategies for constructing the cyclobutane core are [2+2] cycloaddition reactions and ring contraction reactions. kib.ac.cnacs.org

[2+2] Cycloadditions : This is arguably the most common method for synthesizing cyclobutanes. kib.ac.cnnih.gov The reaction involves the combination of two two-carbon units (typically alkenes) to form the four-membered ring. baranlab.org These reactions can be promoted by various means:

Photochemical [2+2] Cycloaddition : This method often involves the irradiation of an alkene, which promotes it to an excited triplet state that can then react with a ground-state alkene via a 1,4-diradical intermediate. baranlab.org

Transition Metal-Catalyzed [2+2] Cycloaddition : Various transition metals can catalyze the cycloaddition of alkenes, providing an alternative to photochemical methods. baranlab.org

Ketene (B1206846) Cycloadditions : The reaction of a ketene with an alkene is a powerful method for producing cyclobutanones, which can then be further functionalized to substituted cyclobutanes. kib.ac.cn Asymmetric variants using chiral catalysts have been developed to achieve high enantioselectivity. nih.gov

Ring Contractions : These methods involve the synthesis of a larger, more easily accessible ring (e.g., a five-membered ring) followed by a rearrangement that excises one atom to form the smaller cyclobutane ring. wikipedia.orgrsc.org

Wolff Rearrangement : The photolysis or thermolysis of a cyclic α-diazoketone (e.g., a diazocyclopentanone) generates a carbene, which undergoes a Wolff rearrangement to form a ketene. This ketene can then be trapped by a nucleophile, resulting in a ring-contracted product. wikipedia.orgrsc.org This has been used to convert cyclopentanone (B42830) derivatives into cyclobutane structures. wikipedia.org

Favorskii Rearrangement : This reaction can be used to convert cyclic α-haloketones into ring-contracted esters or carboxylic acids. It proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org

Pyrrolidine (B122466) Contraction : A more recent method involves the stereoselective contraction of readily available polysubstituted pyrrolidines to form cyclobutanes. The proposed mechanism involves the formation of a 1,4-biradical intermediate followed by cyclization. chemistryviews.orgacs.org

These fundamental ring-forming strategies provide versatile entry points to a wide array of substituted cyclobutanes, which can then be converted to the corresponding cyclobutylamines required for the synthesis of the target compound.

Stereoselective Introduction of Amine Functionality

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the ring's unique conformational properties. acs.org The introduction of the amine functionality onto the cyclobutane ring with a defined stereochemistry is critical for building analogues of this compound. Several advanced methods have been developed to address this challenge.

One prominent strategy involves the stereoselective ring contraction of chiral pyrrolidines . This method provides a powerful means to access enantiopure cyclobutane derivatives. The process, pioneered by Dervan's group and further developed by others, involves the generation of a 1,1-diazene intermediate from a pyrrolidine precursor. ntu.ac.uk Subsequent nitrogen extrusion leads to a 1,4-biradical which rapidly undergoes C-C bond formation to yield the cyclobutane product. ntu.ac.ukacs.org The stereospecificity of this ring contraction is a key advantage, as the chirality of the starting pyrrolidine is effectively transferred to the cyclobutane product, a phenomenon described as an unaltered memory of chirality. ntu.ac.uk

Another powerful approach is the [2+2] cycloaddition reaction , which is one of the most common and efficient routes to cyclobutane rings. nih.gov By employing chiral auxiliaries or chiral catalysts, these reactions can be rendered highly stereoselective. nih.govmdpi.com For instance, thermal [2+2] stereoselective cycloadditions can produce substituted cyclobutane skeletons that can be further elaborated to introduce the amine functionality. mdpi.com Similarly, photochemical [2+2] cycloadditions, sometimes guided by chiral templates, can yield functionalized tricyclic cyclobutane derivatives with excellent diastereo- and enantioselectivity. mdpi.com Once the chiral cyclobutane core is established, the amine group can be introduced through standard transformations, such as reductive amination of a cyclobutanone (B123998) or nucleophilic substitution with an amine nucleophile.

Biocatalytic methods also offer an eco-friendly and highly selective alternative. The enzymatic resolution of cyclobutane derivatives , such as the selective hydrolysis of a diacetate to a monoacetate, can provide enantiomerically enriched intermediates that serve as precursors to chiral cyclobutylamines. mdpi.com

| Methodology | Key Principle | Advantages | Considerations | Relevant Precursors |

|---|---|---|---|---|

| Stereoselective Pyrrolidine Ring Contraction | Nitrogen extrusion from a 1,1-diazene intermediate derived from a chiral pyrrolidine. ntu.ac.uk | Highly stereospecific, transfers chirality from starting material. ntu.ac.uk | Requires synthesis of the pyrrolidine precursor; potential for byproduct formation. acs.org | Chiral 2,5-disubstituted pyrrolidines |

| Catalytic Asymmetric [2+2] Cycloaddition | Use of chiral metal catalysts or organocatalysts to control stereochemistry during ring formation. nih.gov | High enantioselectivity, atom economy. | Catalyst development can be complex; substrate scope may be limited. | Olefins, ketenes, allenes |

| Chiral Auxiliary-Mediated [2+2] Cycloaddition | A chiral auxiliary attached to a reactant directs the stereochemical outcome of the cycloaddition. mdpi.com | Reliable stereocontrol, predictable outcomes. | Requires additional steps for auxiliary attachment and removal. | Alkenes or ketenes bearing a chiral auxiliary |

| Biocatalytic Resolution | Enzymes selectively react with one enantiomer of a racemic cyclobutane intermediate. mdpi.com | High enantiomeric excess (ee), environmentally friendly conditions. | Maximum theoretical yield is 50% for kinetic resolution; requires screening for suitable enzymes. | Racemic cyclobutanols or their esters |

Functionalization of the Cyclobutane Ring System

Beyond the amine-bearing carbon, the functionalization of other positions on the cyclobutane ring is crucial for creating diverse analogues. The strained sp³-rich scaffold of cyclobutane presents unique challenges and opportunities for chemical modification. acs.org C–H functionalization has emerged as a particularly powerful strategy, allowing for the direct conversion of typically inert C–H bonds into new C-C or C-heteroatom bonds. nih.gov

Directed C–H functionalization utilizes a directing group within the substrate to guide a metal catalyst to a specific C–H bond. For cyclobutane systems, a carbonyl group or an amide, such as the one present in this compound, can serve as a latent directing group. acs.orgnih.gov For instance, employing an aminoquinoline directing group attached to a cyclobutane carboxylic acid, palladium catalysis can achieve highly diastereoselective bis-arylation of the methylene (B1212753) C–H bonds. acs.org This methodology has proven effective for introducing a wide range of aryl and heteroaryl groups, as well as for C–H olefination reactions, demonstrating broad functional group tolerance. acs.org

A sequential C-H/C-C functionalization strategy provides a stereospecific route to cis-1,3-difunctionalized cyclobutanes. nih.gov This approach begins with a Norrish-Yang reaction on a cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C cleavage and functionalization to install various groups at the γ-position relative to the ketone. nih.gov

In addition to C-H activation, other methods for ring functionalization include:

Ring Expansion: Cyclobutanones can serve as key starting materials for ring enlargement reactions, leading to five-membered ring systems like γ-lactams through organocatalyzed processes. mdpi.com

Radical Cascade Reactions: A copper-catalyzed radical cascade can transform simple cyclobutanes into highly functionalized cyclobutenes, involving the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.org

Photochemical Reactions: [2+2] photocycloadditions are a cornerstone of cyclobutane synthesis and can be used to build complex, functionalized polycyclic systems. mdpi.comnih.gov

| Functionalization Strategy | Description | Typical Reagents/Catalysts | Type of Bond Formed |

|---|---|---|---|

| Directed C–H Arylation | A directing group guides a catalyst to functionalize a specific C(sp³)–H bond with an aryl group. acs.org | Palladium(II) catalysts, aminoquinoline directing group, aryl iodide. acs.org | C–C |

| C–H Olefination | Introduction of an alkene moiety at a C–H position, often using similar directed strategies. acs.org | Palladium catalysts, iodo-styrene derivatives. acs.org | C–C |

| Formal γ-C-H Functionalization | A multi-step sequence involving a Norrish-Yang cyclization followed by Pd-catalyzed C-C cleavage/functionalization. nih.gov | UV light (Norrish-Yang), Palladium catalysts with specific ligands. nih.gov | C–C (aryl, alkenyl, alkynyl) |

| Radical Cascade Diamination/Disulfonylation | Copper-catalyzed cascade reaction on a cyclobutane core to form a functionalized cyclobutene. rsc.org | Copper catalyst, N-fluorobenzenesulfonimide (NFSI). rsc.org | C–N, C–S |

Convergent and Divergent Synthetic Pathways to Complex Architectures

The strategic approach to constructing complex molecules based on the this compound scaffold can be broadly categorized as either convergent or divergent. Both pathways offer distinct advantages for generating libraries of analogues for structure-activity relationship studies.

A divergent synthesis begins with a common intermediate that is systematically elaborated into a wide range of structurally distinct products. nih.gov This approach is highly efficient for exploring chemical space around a core scaffold. For example, a chiral cyclobutane synthon, prepared via methods described in section 2.3.2, can serve as a divergent intermediate. nih.gov Applying various C-H functionalization reactions (section 2.3.3) to this common core would yield a library of analogues with diverse substituents on the cyclobutane ring. acs.orgnih.gov Another divergent strategy involves exploiting the distinct reactivity of different functional groups on a bicyclo[1.1.0]butane (BCB) precursor, which, depending on the Lewis acid catalyst used, can lead to either cis-cyclobutyl diamines or biscyclobutenyl amines. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of N 2 Boc Aminoacetyl Cyclobutylamine

Transformations at the Boc-Protected Amide Moiety

The tert-butyloxycarbonyl (Boc) protecting group on the aminoacetyl moiety of N-(2-Boc-aminoacetyl)cyclobutylamine imparts specific reactivity characteristics. Its stability under many conditions, coupled with its susceptibility to cleavage under acidic conditions, makes it a versatile tool in multistep organic synthesis.

Reactions Subsequent to Boc Deprotection

The removal of the Boc group is a critical step that unmasks the primary amine, opening avenues for a variety of subsequent chemical transformations. This deprotection is typically achieved under mild acidic conditions. researchgate.net A range of reagents can be employed for this purpose, including strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) or hydrogen chloride (HCl) in ethyl acetate (B1210297) (EtOAc), as well as Lewis acids such as zinc bromide (ZnBr2). semanticscholar.org An environmentally friendly approach involves using water at reflux temperatures, which can afford the deprotected amine in high yields without the need for additional reagents. semanticscholar.org

Once the primary amine of the resulting N-(2-aminoacetyl)cyclobutylamine is exposed, it can participate in a wide array of reactions. Standard amine chemistry can be applied to introduce new functional groups. For instance, acylation with acid chlorides or anhydrides can form new amide bonds. Alkylation reactions with alkyl halides can introduce alkyl substituents, and reductive amination with aldehydes or ketones can yield secondary or tertiary amines. These subsequent functionalizations are crucial for building molecular complexity and synthesizing a diverse range of derivatives.

The efficiency of thermal deprotection can be influenced by the nature of the amine. For instance, N-Boc deprotection of amino acids has been shown to be more efficient than that of simple alkyl amines. nih.gov This suggests that the reactivity of the deprotected amine in N-(2-aminoacetyl)cyclobutylamine could be modulated by the neighboring amide and cyclobutane (B1203170) functionalities.

A one-pot synthesis of amides from N-Boc-protected amines has been developed, involving the in situ generation of isocyanate intermediates that then react with Grignard reagents. nih.gov This methodology could potentially be applied to this compound for efficient amide synthesis following deprotection.

Reactivity Profile of the Cyclobutane Ring System

The cyclobutane ring, a four-membered carbocycle, possesses inherent ring strain that significantly influences its chemical reactivity. libretexts.org This strain arises from both angle strain, due to the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.com

Influence of Ring Strain on Chemical Transformations

The total ring strain in cyclobutane is approximately 110 kJ/mol. libretexts.org This stored energy makes the ring susceptible to opening reactions, which relieve the strain and are thermodynamically favorable. libretexts.orgmasterorganicchemistry.com For example, cyclobutanes can undergo addition reactions, such as hydrogenation, where a C-C bond is cleaved. youtube.com The high reactivity of four-membered rings is a key feature in the mechanism of action of some antibiotic drugs. libretexts.org

While both cyclopropane (B1198618) and cyclobutane are highly strained, their reactivity differs. It has been suggested that cyclopropane relieves a greater proportion of its angle strain upon ring opening compared to cyclobutane. nih.gov The C-H bonds in a cyclobutane ring have greater 's' character and are stronger than those in an unstrained system, which can make C-H functionalization challenging. nih.gov However, successful C-H functionalization of cyclobutanes has been achieved using rhodium(II) catalysts. nih.gov

Cyclobutane is not planar but adopts a "puckered" conformation to alleviate some torsional strain, although this increases angle strain as the ring bond angles decrease to about 88°. libretexts.org This puckered nature can influence the stereochemical outcome of reactions at the cyclobutane core.

Regioselective and Stereoselective Functionalization of the Cyclobutane Core

Achieving regioselective and stereoselective functionalization of the cyclobutane ring is a significant area of research. The substituents on the ring can direct incoming reagents to specific positions. In the case of this compound, the N-acyl substituent can influence the reactivity of the C-H bonds on the cyclobutane ring.

Palladium-catalyzed C-H arylation has been explored for aminocyclobutanes, often employing a directing group to achieve regioselectivity. calstate.edu A proposed catalytic cycle involves the formation of an imine with a transient directing group, followed by C-H activation, oxidative addition of an aryl halide, and reductive elimination. calstate.edu

Stereocontrolled synthesis of substituted cyclobutanes is often achieved through methods like [2+2] cycloadditions or ring contractions of larger rings. nih.govntu.ac.ukacs.org The stereochemical information from a precursor can be transferred to the cyclobutane product. acs.org For instance, the ring contraction of a cis-substituted pyrrolidine (B122466) can lead to the stereoselective formation of a cis-substituted cyclobutane. ntu.ac.ukacs.org

The functionalization of cyclobutanes can also be achieved through organocatalyzed reactions, which are often more environmentally friendly than metal-catalyzed transformations. nih.gov Enantioselective aldol (B89426) reactions on 2-hydroxycyclobutanone, for example, have been shown to be completely regioselective. nih.gov

The following table provides examples of synthetic methods for functionalized cyclobutanes:

| Synthetic Method | Key Features | Reference(s) |

| [2+2] Cycloaddition | Formation of the cyclobutane ring from two alkene components. | nih.gov |

| Ring Contraction (e.g., from pyrrolidines) | Stereospecific formation of cyclobutanes. | ntu.ac.ukacs.org |

| Rhodium-Catalyzed C-H Insertion | Allows for regioselective functionalization of C-H bonds. | nih.gov |

| Organocatalyzed Reactions | Environmentally friendly approach to functionalization. | nih.gov |

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.

For the Boc deprotection, the mechanism under acidic conditions involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900).

In the case of C-H functionalization of the cyclobutane ring, the mechanism is highly dependent on the catalyst and reagents used. For rhodium-catalyzed C-H insertion, the reaction proceeds through a rhodium carbene intermediate. nih.gov The selectivity of the insertion is governed by the steric and electronic properties of the catalyst's ligands. nih.gov

The mechanism for the stereospecific ring contraction of pyrrolidines to cyclobutanes is proposed to involve a 1,4-biradical intermediate. ntu.ac.ukacs.org The stereochemical outcome is determined by the rapid C-C bond formation from this intermediate. ntu.ac.ukacs.org

For reactions involving the amide nitrogen, such as the formation of ureas or urethanes under basic conditions, the proposed mechanism involves the formation of an isocyanate intermediate. researchgate.net This is a result of deprotonation of the amide nitrogen followed by the elimination of the t-butoxide group. researchgate.net

Further mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would provide deeper insights into the reactivity of this compound and aid in the development of new synthetic methodologies.

Detailed Mechanistic Pathways for Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry. jk-sci.comresearchgate.net Its popularity stems from its stability under various conditions and its facile removal under specific, mild acidic conditions. total-synthesis.comresearchgate.net The presence of the Boc group in this compound masks the nucleophilicity and basicity of the terminal amino group, allowing for selective reactions at other positions of the molecule.

Boc Protection Mechanism

The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). jk-sci.comorganic-chemistry.org The mechanism is a nucleophilic acyl substitution. jk-sci.com The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. commonorganicchemistry.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, breaking the C-O bond and releasing a tert-butyl carbonate anion as a leaving group. jk-sci.commasterorganicchemistry.com This leaving group is unstable and readily decomposes into the more stable tert-butoxide and carbon dioxide gas. jk-sci.comcommonorganicchemistry.com The tert-butoxide, being a base, then abstracts the proton from the now positively charged nitrogen, yielding the N-Boc protected amine and tert-butanol (B103910). commonorganicchemistry.com While the reaction can proceed without an external base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often added to neutralize the protonated amine and drive the reaction to completion. total-synthesis.com

Table 1: Common Reagents for Boc Protection and Deprotection

| Process | Reagent(s) | Typical Conditions | Byproducts |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous or anhydrous, often with a base (e.g., TEA, NaOH) organic-chemistry.org | Carbon dioxide, tert-butanol commonorganicchemistry.com |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Anhydrous organic solvent (e.g., DCM, dioxane) at room temperature fishersci.co.uk | Isobutylene, Carbon dioxide total-synthesis.comcommonorganicchemistry.com |

| Deprotection (Basic) | Sodium Carbonate (Na₂CO₃), Sodium Methoxide (NaOMe) | Limited to primary amines with electron-withdrawing groups acsgcipr.org | Isocyanate intermediate, tert-butanol acsgcipr.org |

Boc Deprotection Mechanism

The removal of the Boc group is most commonly accomplished under anhydrous acidic conditions. organic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed. total-synthesis.comfishersci.co.uk

The mechanism proceeds via the following steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. total-synthesis.comcommonorganicchemistry.com This activation makes the carbonyl carbon more electrophilic.

Fragmentation: The protonated intermediate undergoes fragmentation. This involves the cleavage of the C-O bond to release a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Cation Quenching: The tert-butyl cation is subsequently quenched. It can be trapped by a nucleophilic scavenger, or more commonly, it deprotonates to form isobutylene, a stable gas, which helps to drive the reaction forward. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, losing carbon dioxide gas to yield the free amine. total-synthesis.comcommonorganicchemistry.com The final product is typically obtained as the corresponding ammonium (B1175870) salt due to the acidic conditions. commonorganicchemistry.com

Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism involving the separation of an ion-molecule pair formed after the fragmentation of the protonated carbamate. acs.orgnih.gov

While less common, Boc groups on certain substrates, such as primary amines with adjacent electron-withdrawing groups, can be removed under basic conditions. acsgcipr.org The proposed mechanism involves deprotonation of the N-H moiety by a strong base, followed by the elimination of the tert-butoxide leaving group to form an isocyanate intermediate, which is then hydrolyzed. researchgate.netacsgcipr.org

Mechanistic Insights into Amide Bond Formation

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of Boc-aminoacetic acid (Boc-glycine) and the primary amine of cyclobutylamine (B51885). The direct reaction between a carboxylic acid and an amine to form an amide is typically very slow and requires high temperatures, making it unsuitable for molecules with sensitive functional groups like the Boc protecting group. youtube.com Therefore, the carboxylic acid must first be activated.

A prevalent method for this activation in peptide synthesis and related fields is the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgcreative-proteomics.com

The general mechanism for carbodiimide-mediated amide bond formation involves two main stages:

Carboxylic Acid Activation: The carboxylic acid (Boc-aminoacetic acid) adds to one of the double bonds of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-proteomics.com This intermediate is essentially a carboxylic ester with an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack. wikipedia.org

Nucleophilic Attack by Amine: The primary amine (cyclobutylamine) then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. wikipedia.org This forms a tetrahedral intermediate which subsequently collapses, forming the desired amide bond and releasing a stable urea (B33335) derivative (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea if EDC is used) as a byproduct. wikipedia.orgnih.gov

Several side reactions can occur, potentially lowering the yield of the desired amide. wikipedia.org The primary undesired pathway is the intramolecular rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea. wikipedia.org Another possibility is the reaction of the O-acylisourea with a second molecule of the carboxylic acid to form a symmetric carboxylic anhydride, which can then react with the amine to form the amide. wikipedia.orgnih.gov

To suppress these side reactions and improve efficiency, additives such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are often included. creative-proteomics.com The O-acylisourea intermediate reacts with NHS to form an NHS-ester. This new intermediate is more stable than the O-acylisourea, reducing the likelihood of rearrangement to N-acylurea, but is still sufficiently reactive to readily undergo aminolysis to form the final amide product. creative-proteomics.com

Table 2: Key Intermediates in Carbodiimide-Mediated Amide Formation

| Intermediate | Role | Potential Fate |

| O-Acylisourea | Primary activated species formed from carboxylic acid and carbodiimide. wikipedia.org | Reacts with amine (desired), rearranges to N-acylurea (side reaction), or reacts with another carboxylic acid to form an anhydride (side reaction). wikipedia.org |

| N-Acylurea | Stable, unreactive byproduct from rearrangement of O-acylisourea. wikipedia.org | Represents a loss of activated carboxylic acid and reduces overall yield. nih.gov |

| Carboxylic Anhydride | Formed from the reaction of O-acylisourea with a second acid molecule. nih.gov | Can react with the amine to form the desired amide. wikipedia.org |

| NHS-Ester | Formed when NHS is used as an additive; more stable than O-acylisourea. creative-proteomics.com | Reacts cleanly with the amine to form the amide, suppressing side reactions. creative-proteomics.com |

Mechanistic Studies of Cyclobutane Ring Reactivity

The cyclobutane ring in this compound is characterized by significant ring strain, which dictates its chemical reactivity. This strain arises from two main factors: angle strain, due to the compression of the ideal sp³ bond angles of 109.5° to approximately 90°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com While cyclobutane is more strained than cyclopentane (B165970) and cyclohexane (B81311), it is less so than cyclopropane. masterorganicchemistry.com

Stability under Hydrolytic Conditions Theoretical and experimental studies on related structures suggest that the cyclobutane ring itself is quite stable under typical hydrolytic conditions. For instance, studies on a cyclobutane-fused lactone (CBL) polymer demonstrated that the cyclobutane backbone remains intact during hydrolysis of the ester groups under both acidic and alkaline conditions. nih.govmdpi.com This suggests that the amide and carbamate functionalities of this compound are significantly more likely to react under hydrolytic conditions than the cyclobutane ring itself.

Ring-Opening Reactions Despite its relative stability, the inherent ring strain allows the cyclobutane ring to undergo ring-opening reactions under more forceful conditions, which are not observed with larger, unstrained cycloalkanes.

Hydrogenation: Catalytic hydrogenation of cyclobutane derivatives can lead to the cleavage of a C-C bond and the formation of the corresponding open-chain alkane. This reaction typically requires a catalyst such as nickel (Ni) or platinum (Pt) and elevated temperature or pressure. pharmaguideline.com The reaction proceeds by breaking the strained ring to form a more stable, acyclic product.

Reactions with Electrophiles: Unlike cyclopropane, which can react with halogens via an addition mechanism that opens the ring, cyclobutane is less reactive. However, reactions with strong electrophiles or under Lewis acid catalysis can promote ring-opening or rearrangement pathways. acs.org For example, Lewis acids can catalyze the ring-opening of highly strained bicyclobutanes to form functionalized cyclobutanes. acs.org

The reactivity of the cyclobutane ring in this compound would also be influenced by the large aminoacetyl substituent. Steric hindrance from this group could affect the approach of reagents to the ring. Furthermore, the nitrogen and oxygen atoms could potentially act as directing groups in certain metal-catalyzed C-H functionalization reactions, although this is highly dependent on the specific reaction conditions. acs.org

Table 3: Summary of Cyclobutane Ring Reactivity

| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Feature |

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst, heat/pressure pharmaguideline.com | Ring opening to form a linear alkane (butane derivative) | Relief of angle and torsional strain masterorganicchemistry.com |

| Acid/Base Hydrolysis | Standard acidic or basic aqueous solutions | No reaction (ring is stable) nih.govmdpi.com | The C-C single bonds are not susceptible to hydrolysis. |

| Lewis Acid Catalysis | Lewis acids (e.g., Sc(OTf)₃) with specific substrates acs.org | Ring-opening or rearrangement | Activation of the strained ring system. |

N 2 Boc Aminoacetyl Cyclobutylamine As a Building Block in Complex Chemical Synthesis

Integration into Peptide and Peptidomimetic Structures

The incorporation of non-natural amino acids and their mimics into peptide chains is a powerful strategy for developing novel therapeutic agents with enhanced stability, potency, and receptor selectivity. The structure of N-(2-Boc-aminoacetyl)cyclobutylamine, which can be viewed as a modified glycine (B1666218) residue with a cyclobutylamide C-terminus, makes it an attractive candidate for the synthesis of peptides and peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and automated assembly of peptide chains. The tert-butyloxycarbonyl (Boc) protecting group is a classic and still widely used tool in SPPS. nih.govpeptide.com The Boc group protects the α-amino group of an amino acid, preventing self-polymerization and allowing for controlled, stepwise addition to a growing peptide chain immobilized on a solid support. peptide.comthaiscience.info

The general cycle of Boc-based SPPS involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com This exposes a free amino group.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for coupling. peptide.com

Coupling: The next Boc-protected amino acid is activated, commonly using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or a more modern equivalent, and then added to the resin to form a new peptide bond. thaiscience.info

Washing: Excess reagents and byproducts are washed away, leaving the elongated, N-terminally Boc-protected peptide ready for the next cycle.

This compound can be readily integrated into this workflow. After the deprotection of the N-terminal Boc group of a resin-bound peptide, this compound, with its free carboxylic acid (if synthesized as such, or activated in situ), can be coupled to the free amine of the peptide chain. Alternatively, if the synthesis is proceeding in the opposite direction, the cyclobutylamine (B51885) moiety could be attached to a resin, and the Boc-aminoacetyl portion could be sequentially elongated. The robust nature of the Boc protecting group ensures its stability throughout the various coupling and washing steps, until its deliberate removal prior to the addition of the subsequent amino acid. nih.gov

| Step | Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 15-30 min | peptide.com |

| Neutralization | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 5-10% DIEA in DCM, 2 x 1 min | peptide.com |

While SPPS is highly efficient for the synthesis of linear peptides, solution-phase synthesis remains a valuable technique, particularly for the preparation of complex, non-linear, or conformationally constrained peptides and peptidomimetics. nih.govnih.gov The cyclobutane (B1203170) ring in this compound is a key feature in this context. The rigid, four-membered ring can introduce significant conformational constraints into a peptide backbone, limiting its flexibility. This can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

In a solution-phase approach, this compound can be coupled with another amino acid or peptide fragment using standard peptide coupling reagents. thaiscience.info The choice of solvent and coupling agent can be optimized to ensure high yields and minimize side reactions. The Boc protecting group can be removed under acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis, allowing for selective deprotection and further elongation of the peptide chain. nih.gov The incorporation of the cyclobutane moiety can influence the secondary structure of the peptide, potentially inducing turns or other well-defined structural motifs.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of pharmaceuticals containing at least one heterocyclic ring. The functional groups present in this compound make it a versatile precursor for the synthesis of various nitrogen-containing heterocycles. nih.govorientjchem.org

The amide nitrogen and the Boc-protected amine can both serve as nucleophiles in cyclization reactions. For instance, after deprotection of the Boc group to reveal the primary amine, this amine can participate in intramolecular reactions with a suitably placed electrophile to form a variety of heterocyclic systems. The cyclobutane ring can either be a part of the final heterocyclic structure or act as a substituent that influences the molecule's three-dimensional shape and properties.

One potential application is in the synthesis of substituted pyrazoles or oxazoles. nih.govbeilstein-journals.org By first reacting the cyclobutylamine with a β-dicarbonyl compound, a β-enaminone intermediate could be formed. Subsequent reaction with hydrazine (B178648) or hydroxylamine (B1172632) could then lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively, bearing the N-Boc-aminoacetyl-substituted cyclobutane moiety. nih.gov The specific reaction conditions would dictate the regioselectivity of the cyclization.

| Starting Material Derivative | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| β-Enaminone of cyclobutylamine derivative | Hydrazine | Pyrazole | nih.gov |

| β-Enaminone of cyclobutylamine derivative | Hydroxylamine | Isoxazole | beilstein-journals.org |

| N-deprotected aminoacetylcyclobutylamine | 1,3-Diketone | Dihydropyrimidine | orientjchem.org |

Development of Diverse Molecular Scaffolds and Frameworks

Molecular scaffolds are core structures from which a variety of substituents can be appended, leading to the creation of compound libraries for drug discovery and other applications. mdpi.com The cyclobutane ring is an attractive scaffold component as it provides a three-dimensional arrangement of substituents that is distinct from that of more common aromatic or cyclohexane (B81311) rings. nih.gov this compound can serve as a valuable building block for the construction of such diverse and complex molecular frameworks.

The presence of two distinct nitrogen atoms, one protected and one as an amide, along with the cyclobutane ring, allows for the regioselective introduction of different functional groups. The Boc-protected amine can be deprotected and then functionalized, for example, through acylation, alkylation, or sulfonylation. The amide bond can potentially be reduced to a secondary amine, providing another point for diversification.

Chirality is a fundamental aspect of molecular recognition in biological systems, and the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. mdpi.commdpi.com While this compound itself is achiral if the cyclobutane ring is unsubstituted, it can be used as a starting material for the synthesis of chiral molecules.

For instance, stereoselective functionalization of the cyclobutane ring can introduce one or more stereocenters. nih.govox.ac.uk This could be achieved through enzymatic hydroxylation or through diastereoselective reactions directed by a chiral auxiliary attached to the molecule. nih.govox.ac.uk Once a chiral center is established, it can influence the stereochemical outcome of subsequent reactions, allowing for the construction of complex chiral molecular entities. The development of asymmetric catalytic systems has provided powerful tools for the enantioselective synthesis of such molecules. mdpi.com

Polycyclic and spirocyclic compounds possess rigid, three-dimensional structures that are of great interest in drug discovery due to their ability to present substituents in well-defined spatial orientations. The cyclobutane ring of this compound can serve as a template for the construction of such complex architectures.

Intramolecular cyclization reactions are a powerful strategy for the formation of polycyclic systems. By introducing appropriate functional groups onto the cyclobutane ring or the aminoacetyl side chain, subsequent ring-closing reactions can be initiated. For example, a Diels-Alder reaction involving a diene tethered to the molecule could lead to the formation of a new six-membered ring fused to the cyclobutane.

Spirocyclic systems, where two rings share a single common atom, can also be envisioned. The cyclobutane ring can be elaborated to contain a ketone, which could then undergo a spirocyclization reaction with a suitable tethered nucleophile. The rigidity of the cyclobutane ring can help to control the stereochemical outcome of such reactions.

Contributions to Combinatorial Chemistry and Library Synthesis

The strategic design of chemical libraries for drug discovery and other applications relies on the use of versatile building blocks that enable the systematic generation of a vast number of structurally diverse molecules. This compound, with its distinct structural features, is an exemplary building block for combinatorial chemistry and library synthesis. Its utility stems from the presence of a rigid cyclobutane scaffold and two differentially protected amino functionalities, which allow for controlled, stepwise diversification.

The cyclobutane moiety itself is of increasing interest in medicinal chemistry as it provides a three-dimensional (3D) scaffold that is underrepresented in many compound collections. nih.govlifechemicals.com Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for the exploration of chemical space in three dimensions, a desirable attribute for designing molecules that can interact with complex biological targets. nih.govru.nlresearchgate.net The introduction of such 3D fragments into screening libraries can lead to novel hits with improved pharmacological properties. nih.gov

The key to the utility of this compound in library synthesis is the orthogonal protection of its two amino groups. The primary amine of the cyclobutylamine moiety is available for immediate reaction, while the amine of the aminoacetyl group is protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for a two-stage diversification strategy. In the first stage, the free amine can be acylated, alkylated, or otherwise modified with a diverse set of reactants. Following this initial diversification, the Boc group can be removed under acidic conditions to expose the second amino group for a subsequent round of chemical modifications. This stepwise approach enables the generation of large, complex libraries from a single, versatile scaffold.

This strategy is central to the principles of combinatorial chemistry, where a core scaffold is systematically decorated with a variety of chemical appendages to create a library of related compounds. uol.denih.govmdpi.com Building blocks with multiple, orthogonally protected functional groups are highly valued in this context as they serve as hubs for creating molecular diversity. researchgate.netmdpi.com

A hypothetical example of a combinatorial library synthesis using this compound as the core building block is presented below. In this example, the free amine is first acylated with a set of diverse carboxylic acids (R¹-COOH). Following this, the Boc group is removed, and the newly exposed amine is reacted with a second set of building blocks, such as sulfonyl chlorides (R²-SO₂Cl).

Hypothetical Library Synthesis Scheme:

Step 1: Acylation of the primary amine. this compound is reacted with a library of carboxylic acids (R¹-COOH) under standard amide coupling conditions.

Step 2: Deprotection. The resulting intermediate is treated with an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

Step 3: Sulfonylation of the secondary amine. The deprotected amine is then reacted with a library of sulfonyl chlorides (R²-SO₂Cl) to yield the final, disubstituted products.

The combination of different R¹ and R² groups allows for the rapid generation of a large and diverse library of molecules. For instance, using 10 different carboxylic acids and 10 different sulfonyl chlorides would result in a library of 100 distinct compounds.

The following interactive data table illustrates a small subset of a potential library that could be generated from this compound using this approach.

| Product ID | R¹ Group (from Carboxylic Acid) | R² Group (from Sulfonyl Chloride) | Final Compound Structure |

| L1-A1 | Phenyl | 4-Tolyl |  |

| L1-A2 | Thiophen-2-yl | Naphthalen-1-yl |  |

| L1-A3 | Cyclohexyl | 4-Chlorophenyl |  |

| L1-A4 | Pyridin-3-yl | Methyl |  |

This table is a hypothetical representation to illustrate the combinatorial potential of the building block.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum for N-(2-Boc-aminoacetyl)cyclobutylamine is expected to show distinct signals corresponding to each unique proton environment. The characteristic signal for the nine equivalent protons of the tert-butyl (Boc) group typically appears as a sharp singlet around 1.4 ppm. The two protons of the methylene (B1212753) group (-CH2-) adjacent to the Boc-protected amine and the amide carbonyl are expected to produce a signal, likely a doublet, due to coupling with the adjacent N-H proton. The protons on the cyclobutylamine (B51885) ring will exhibit complex multiplets in the aliphatic region of the spectrum. The two amide protons (one from the carbamate (B1207046) and one from the cyclobutyl amide) would appear as distinct signals, the positions of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0-8.0 | Broad Singlet | 1H | Cyclobutyl Amide NH |

| ~ 5.0-6.0 | Broad Singlet/Triplet | 1H | Carbamate NH |

| ~ 4.1-4.3 | Multiplet | 1H | Cyclobutyl CH -NH |

| ~ 3.7-3.9 | Doublet | 2H | NH-CH₂ -C=O |

| ~ 1.8-2.3 | Multiplet | 4H | Cyclobutyl -CH₂ - |

| ~ 1.5-1.8 | Multiplet | 2H | Cyclobutyl -CH₂ - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and fragments. chemicalbook.comspectrabase.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule generates a distinct signal. For this compound, this would include signals for the two carbonyl carbons (amide and carbamate), the quaternary and methyl carbons of the Boc group, the central methylene carbon, and the distinct carbons of the cyclobutyl ring. The positions of these signals are indicative of their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 170 | Amide C =O |

| ~ 156 | Carbamate C =O |

| ~ 80 | -C (CH₃)₃ |

| ~ 48 | Cyclobutyl C H-NH |

| ~ 45 | NH-C H₂-C=O |

| ~ 31 | Cyclobutyl -C H₂- |

| ~ 28 | -C(C H₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and fragments.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the N-H proton of the glycine (B1666218) unit and the adjacent methylene (-CH₂) protons. Within the cyclobutyl ring, it would map the connectivity between the methine proton (-CH-) and its adjacent methylene protons, as well as between the different methylene groups of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for example, linking the cyclobutyl proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be expected to show a prominent pseudomolecular ion, typically the protonated molecule [M+H]⁺, which confirms the molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the elemental formula. The fragmentation pattern in MS/MS analysis is particularly informative for Boc-protected compounds. Common fragmentation pathways include the neutral loss of isobutylene (B52900) (C₄H₈) and the further loss of carbon dioxide (CO₂). Another characteristic fragmentation is the formation of the stable tert-butyl cation.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z Value (Predicted) | Assignment |

|---|---|

| 229.16 | [M+H]⁺ (Protonated Molecule) |

| 173.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 129.09 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would display characteristic absorption bands confirming its key structural features. Strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations of both the carbamate and the secondary amide would be expected in the region of 1640-1700 cm⁻¹. N-H stretching vibrations for both the carbamate and amide groups would appear as distinct bands in the 3200-3400 cm⁻¹ region. Additionally, C-H stretching from the aliphatic cyclobutyl and Boc groups would be observed around 2850-3000 cm⁻¹, and C-O stretching from the carbamate group would appear in the 1160-1250 cm⁻¹ range.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of the synthesized compound and for its purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and making a preliminary assessment of purity. For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The purity is indicated by the presence of a single spot after visualization, typically with UV light or a chemical stain like potassium permanganate (B83412).

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A common method would involve reverse-phase HPLC, using a C18 column as the stationary phase. The mobile phase would typically be a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like trifluoroacetic acid to improve peak shape. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic compounds. For this compound, a reversed-phase HPLC method would typically be developed to separate the target compound from any starting materials, reagents, or by-products.

Furthermore, should the cyclobutylamine portion or another part of the molecule be chiral, chiral HPLC is the definitive method for determining the enantiomeric excess (% ee). This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of enantiomers of chiral amines and their derivatives. mdpi.comyakhak.org The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) with an alcohol modifier such as isopropanol, is critical for achieving optimal resolution. mdpi.com

Table 1: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% to 90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 20 °C |

| Injection Volume | 5 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction, such as the coupling of Boc-aminoacetic acid with cyclobutylamine. By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can qualitatively assess the consumption of reactants and the formation of the product. The choice of eluent (mobile phase) is crucial for achieving good separation. For Boc-protected amino compounds, mixtures of a non-polar solvent (like chloroform (B151607) or dichloromethane) and a polar solvent (like methanol or ethyl acetate) are commonly used. The spots can be visualized under UV light if the compounds are UV-active, or by staining with reagents like potassium permanganate or ninhydrin, which react with specific functional groups. reddit.com

Table 3: Typical TLC Systems for Monitoring Synthesis

| Starting Material | Product | Eluent System (v/v) | Visualization |

|---|---|---|---|

| Cyclobutylamine | This compound | 5% Methanol in Dichloromethane (B109758) | Potassium Permanganate Stain |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org For a compound like this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformation in the solid state. In cases where the molecule is chiral, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, providing a definitive assignment of R or S configuration. This technique has been successfully applied to determine the 3D structures of other Boc-protected amino acid and amide derivatives. rsc.orgnih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

A computational study of N-(2-Boc-aminoacetyl)cyclobutylamine would typically begin with molecular modeling to explore its three-dimensional structure and conformational landscape. This analysis is crucial as the spatial arrangement of atoms (conformation) dictates the molecule's physical properties and biological activity.

The process would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the molecule's key rotatable bonds (e.g., the C-C and C-N bonds of the aminoacetyl linker and the bond connecting the linker to the cyclobutane (B1203170) ring) to identify low-energy conformations.

Energy Minimization: Using force fields like MMFF94 or AMBER, identified low-energy structures would be optimized to find stable conformers.

Analysis of Key Conformers: The resulting conformers would be analyzed for their relative energies, dihedral angles, and intramolecular interactions, such as hydrogen bonds, which can stabilize certain shapes. This information helps in understanding which shapes the molecule is most likely to adopt.

Without specific studies, a data table of stable conformers and their relative energies cannot be constructed.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using a basis set like 6-31G(d,p) or higher, would provide deep insights into its reactivity and electronic nature.

Key parameters derived from DFT would include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

Mulliken or Natural Population Analysis (NPA) Charges: These calculations assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution.

A representative data table from such a study would look like this:

| Parameter | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

No published DFT studies were found for this compound, so this table remains unpopulated.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. nih.gov